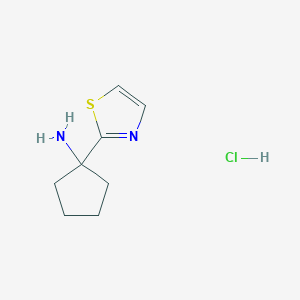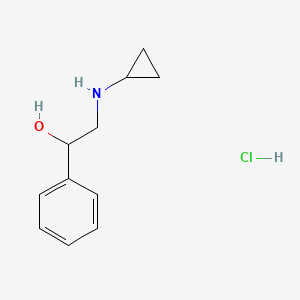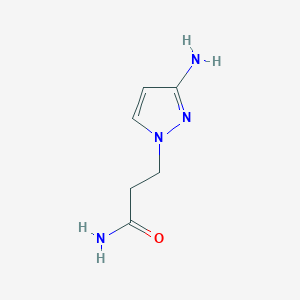![molecular formula C14H17N3O2 B1525559 N-[(5-phényl-1,3,4-oxadiazol-2-yl)méthyl]oxan-3-amine CAS No. 1274705-14-4](/img/structure/B1525559.png)
N-[(5-phényl-1,3,4-oxadiazol-2-yl)méthyl]oxan-3-amine
Vue d'ensemble
Description
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antiprolifératifs
Les composés contenant le motif 1,3,4-oxadiazole, tels que la “N-[(5-phényl-1,3,4-oxadiazol-2-yl)méthyl]oxan-3-amine”, ont été évalués pour leur activité antiproliférative contre différentes lignées cellulaires. Ces dernières incluent HeLa, HepG2 et Caco-2, en utilisant des tests comme le test MTT pour mesurer l'inhibition de la croissance cellulaire . La présence du cycle oxadiazole est cruciale pour l'activité, car il interagit avec les cibles biologiques pour empêcher la division cellulaire.
Recherche photophysique
Dans le domaine de la recherche photophysique, des dérivés d'oxadiazole ont été utilisés pour étudier les propriétés des complexes d'iridium . Ces complexes sont importants pour leur utilisation potentielle dans les diodes électroluminescentes organiques (OLED). Les dérivés d'oxadiazole servent de ligands auxiliaires, influençant les structures électroniques et les spectres d'émission, qui sont essentiels pour les performances des matériaux OLED.
Recherche antivirale
Les dérivés d'oxadiazole ont été incorporés dans des analogues d'honokiol pour développer de nouvelles molécules antivirales. Ces dérivés ont été testés pour leurs activités d'entrée virale dans un modèle de pseudovirus SARS-CoV-2, mettant en évidence le potentiel des composés d'oxadiazole dans le développement de traitements contre les infections virales .
Traitement des maladies neurodégénératives
Dans la recherche de traitements pour les maladies neurodégénératives comme la maladie d'Alzheimer (MA), des dérivés de 5-phényl-1,3,4-oxadiazole ont été conçus et synthétisés. Ils ont été évalués comme inhibiteurs de l'acétylcholinestérase, ce qui constitue une approche thérapeutique pour améliorer la fonction cognitive chez les patients atteints de MA .
Applications pharmacologiques
Le pharmacophore des dérivés d'oxadiazole a été identifié pour ses larges applications en pharmacologie. Ces applications comprennent des activités anticancéreuses, anti-inflammatoires, anticonvulsivantes et antivirales. Le cycle oxadiazole est une caractéristique clé du pharmacophore, contribuant à l'efficacité du composé dans ces domaines thérapeutiques .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes .
Mode of Action
It is known that the oxadiazole ring in the compound can interact with biological targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
In silico results indicated that similar compounds agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Similar compounds have shown significant performance differences in various applications, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Analyse Biochimique
Biochemical Properties
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound also interacts with proteins involved in cell signaling pathways, potentially modulating their function and affecting cellular responses .
Cellular Effects
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine has notable effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .
Molecular Mechanism
The molecular mechanism of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in gene expression and cellular responses . Additionally, the compound can activate certain signaling pathways by interacting with cell surface receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to inhibit key metabolic enzymes, leading to altered levels of metabolites involved in energy production and biosynthesis . Additionally, it can affect the activity of enzymes involved in detoxification processes .
Transport and Distribution
The transport and distribution of N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production .
Propriétés
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-5-11(6-3-1)14-17-16-13(19-14)9-15-12-7-4-8-18-10-12/h1-3,5-6,12,15H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGKQGONCFFXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)
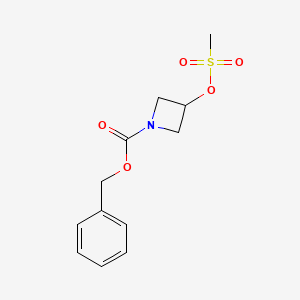

![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
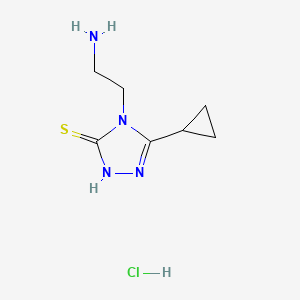
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)
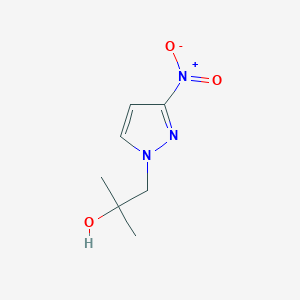
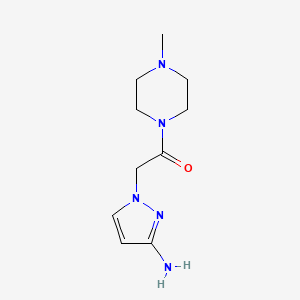
![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)

